molecular formula C16H25NO3S B15107847 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine

Cat. No.: B15107847
M. Wt: 311.4 g/mol
InChI Key: FJTNFMCISJJOHE-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine typically involves multiple steps. One common approach is to start with 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride, which is then reacted with 3,5-dimethylpiperidine under controlled conditions. The reaction often requires the use of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4,5-dimethylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    3,5-Dimethylpiperidine: Another precursor used in the synthesis.

    1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole: A structurally similar compound with different biological properties.

Uniqueness

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group, in particular, plays a crucial role in its interactions with molecular targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C16H25NO3S/c1-11-6-12(2)10-17(9-11)21(18,19)16-8-14(4)13(3)7-15(16)20-5/h7-8,11-12H,6,9-10H2,1-5H3

InChI Key

FJTNFMCISJJOHE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C

Origin of Product

United States

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